molecular formula C36H48N6Sn B12369871 DNA intercalator 1

DNA intercalator 1

Katalognummer: B12369871
Molekulargewicht: 683.5 g/mol
InChI-Schlüssel: MFEXCMZLMJYQFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DNA intercalator 1 is a compound that interacts with DNA by inserting itself between the base pairs of the DNA double helix. This interaction can disrupt the normal function of DNA, making DNA intercalators valuable tools in various scientific fields, including chemistry, biology, and medicine. DNA intercalators are often used in cancer chemotherapy due to their ability to inhibit DNA replication and transcription .

Vorbereitungsmethoden

The preparation of DNA intercalator 1 involves several synthetic routes and reaction conditions. One common method includes the use of organic synthesis techniques to create the intercalating moiety, which is then attached to a linker molecule. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and reagents like polyethylene glycol (PEG) and Tween 80 . Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and purity of the final product.

Analyse Chemischer Reaktionen

DNA intercalator 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may result in the formation of quinones, while reduction reactions can produce hydroquinones .

Wirkmechanismus

The mechanism of action of DNA intercalator 1 involves its insertion between the base pairs of the DNA double helix. This intercalation disrupts the normal structure of DNA, leading to the inhibition of DNA replication and transcription. The molecular targets of this compound include the DNA double helix itself, as well as various DNA-binding proteins involved in replication and transcription . The pathways affected by DNA intercalation include those related to cell cycle regulation and apoptosis .

Eigenschaften

Molekularformel

C36H48N6Sn

Molekulargewicht

683.5 g/mol

IUPAC-Name

tributyl-[3-[6-(6-piperazin-1-yl-1H-benzimidazol-2-yl)-1H-benzimidazol-2-yl]phenyl]stannane

InChI

InChI=1S/C24H21N6.3C4H9.Sn/c1-2-4-16(5-3-1)23-26-19-8-6-17(14-21(19)28-23)24-27-20-9-7-18(15-22(20)29-24)30-12-10-25-11-13-30;3*1-3-4-2;/h1-2,4-9,14-15,25H,10-13H2,(H,26,28)(H,27,29);3*1,3-4H2,2H3;

InChI-Schlüssel

MFEXCMZLMJYQFS-UHFFFAOYSA-N

Kanonische SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)C2=NC3=C(N2)C=C(C=C3)C4=NC5=C(N4)C=C(C=C5)N6CCNCC6

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.